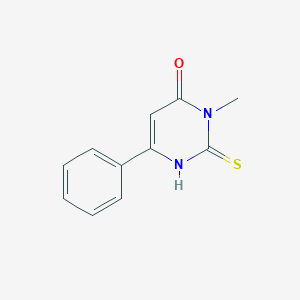
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is a compound that features a nitro group, an aniline moiety, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of 2-nitroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-nitroaniline reacts with 4-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Condensation: The thiazole ring can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-amino-N-(1,3-thiazol-4-ylmethyl)aniline.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
科学研究应用
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
2-nitroaniline: Lacks the thiazole ring, making it less versatile in certain applications.
4-chloromethylthiazole: Lacks the nitro and aniline groups, limiting its biological activity.
2-amino-N-(1,3-thiazol-4-ylmethyl)aniline:
Uniqueness
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the combination of its functional groups. The presence of both the nitro group and the thiazole ring provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo various modifications also enhances its utility in drug design and materials science.
属性
分子式 |
C10H9N3O2S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC 名称 |
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)10-4-2-1-3-9(10)11-5-8-6-16-7-12-8/h1-4,6-7,11H,5H2 |
InChI 键 |
JWVGQNJAAWNFAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC2=CSC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
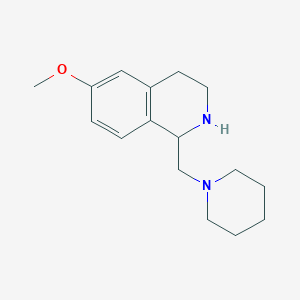
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
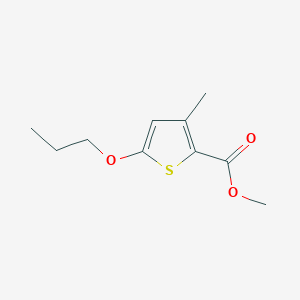
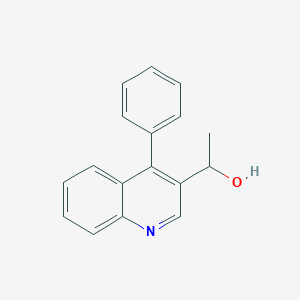
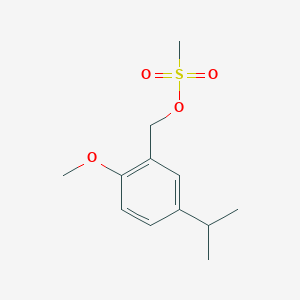
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)
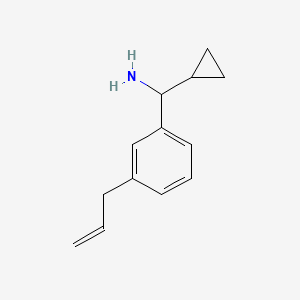
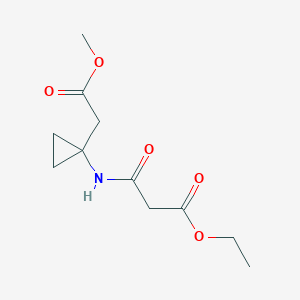
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
